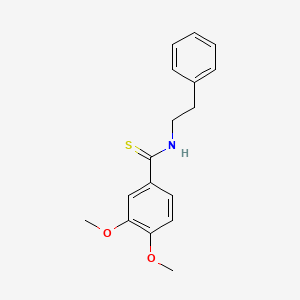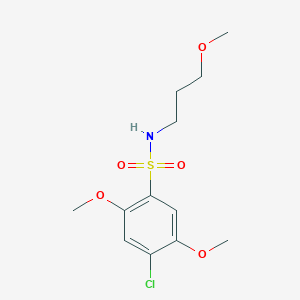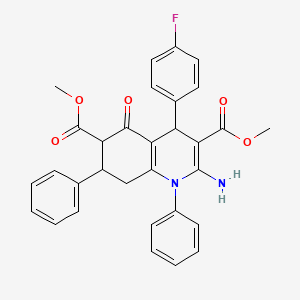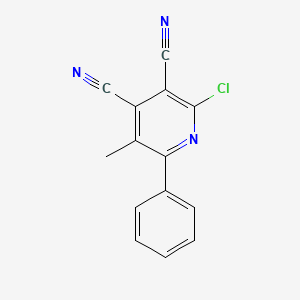![molecular formula C17H22N2O2S B11067903 2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-propylpyrimidin-4(3H)-one](/img/structure/B11067903.png)
2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-6-propyl-4(3H)-pyrimidinone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential antiviral properties, particularly against the human immunodeficiency virus (HIV). The structure of this compound includes a pyrimidinone core, which is functionalized with a 3,5-dimethylphenoxyethyl group and a propyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
The synthesis of 2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-propyl-4(3H)-pyrimidinone typically involves the alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane in dimethylformamide (DMF). This reaction occurs exclusively at the sulfur atom, leading to the formation of the desired product . The reaction conditions include:
Reagents: 2-thiouracil, 1-bromo-2-(3,5-dimethylphenoxy)ethane
Solvent: Dimethylformamide (DMF)
Temperature: Room temperature to moderate heating
Time: Several hours to complete the reaction
Chemical Reactions Analysis
2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-6-propyl-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: Sulfoxides, sulfones, thiols, and substituted derivatives.
Scientific Research Applications
2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-6-propyl-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antiviral properties, particularly against HIV.
Medicine: Potential therapeutic agent for viral infections.
Industry: Possible applications in the development of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-propyl-4(3H)-pyrimidinone involves its interaction with viral enzymes and proteins. The compound inhibits the replication of the virus by interfering with the viral DNA synthesis process. Molecular targets include reverse transcriptase and integrase enzymes, which are crucial for the viral replication cycle .
Comparison with Similar Compounds
Similar compounds to 2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-propyl-4(3H)-pyrimidinone include:
- 2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-6-benzyl-4(3H)-pyrimidinone
- 2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-6-(2,6-difluorobenzyl)-4(3H)-pyrimidinone
These compounds share a similar core structure but differ in the substituents attached to the pyrimidinone ring. The unique combination of the 3,5-dimethylphenoxyethyl and propyl groups in 2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-propyl-4(3H)-pyrimidinone contributes to its distinct antiviral properties .
Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H22N2O2S/c1-4-5-14-11-16(20)19-17(18-14)22-7-6-21-15-9-12(2)8-13(3)10-15/h8-11H,4-7H2,1-3H3,(H,18,19,20) |
InChI Key |
NLNPJLYCSQWXGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCCOC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-2-oxoethyl 2-benzyl-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylate](/img/structure/B11067824.png)


![2,4-dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B11067868.png)

![5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11067882.png)

![4-({[6-Methyl-2-(methylthio)pyrimidin-4-yl]oxy}acetyl)morpholine](/img/structure/B11067890.png)
![N-(4-{[2-(phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11067893.png)
![4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067899.png)

![1'-ethyl-2'-methyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11067913.png)
![5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide](/img/structure/B11067921.png)
![2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11067922.png)
